N-benzyl-1H-pyrrole-2-carboxamide
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Overview
Description
N-benzyl-1H-pyrrole-2-carboxamide: is an organic compound belonging to the class of pyrrole carboxamides. This compound features a pyrrole ring substituted with a benzyl group at the nitrogen atom and a carboxamide group at the second position. Pyrrole derivatives are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with benzylamine in the presence of a catalytic amount of iron (III) chloride.
Electrocyclic Ring Closure: This one-pot synthesis involves the reaction of chalcones with glycine esters or amides, followed by oxidation to form the pyrrole ring.
Industrial Production Methods: Industrial production of N-benzyl-1H-pyrrole-2-carboxamide typically involves large-scale Paal-Knorr synthesis due to its operational simplicity and high yield. The reaction is carried out in water, making it environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Catalytic copper(II) and air.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride, and ionic liquids like [Bmim][PF6] or [Bmim][BF4].
Major Products:
Oxidation: Various oxidized pyrrole derivatives.
Substitution: N-substituted pyrroles with different functional groups.
Scientific Research Applications
Chemistry: N-benzyl-1H-pyrrole-2-carboxamide is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals .
Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains .
Industry: this compound is used in the production of polymers and as a precursor in the synthesis of other industrial chemicals .
Mechanism of Action
The mechanism of action of N-benzyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. For instance, it has been shown to inhibit mitogen-activated protein kinase 1 (MAPK1) and MAPK10, which are involved in various cellular signaling pathways . The compound binds to these targets, disrupting their normal function and leading to various biological effects.
Comparison with Similar Compounds
N-benzyl-4-(3-chlorophenyl)-1H-pyrazol-3-yl-1H-pyrrole-2-carboxamide: This compound shares a similar pyrrole carboxamide structure but includes a pyrazole ring and a chlorophenyl group.
N-benzyl-1H-indole-3-carboxamide: This compound features an indole ring instead of a pyrrole ring, showing different biological activities.
Uniqueness: N-benzyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes like MAPK1 and MAPK10 sets it apart from other similar compounds .
Properties
IUPAC Name |
N-benzyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12(11-7-4-8-13-11)14-9-10-5-2-1-3-6-10/h1-8,13H,9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYQATYJXPGBDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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